![molecular formula C15H13FN4OS B2603115 2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(pyridin-3-yl)acetamide CAS No. 1421517-64-7](/img/structure/B2603115.png)

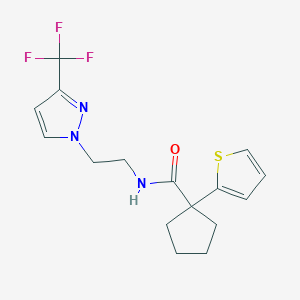

2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(pyridin-3-yl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Compounds with a benzo[d]thiazol-2-yl group, such as 2-(Benzo[d]thiazol-2-yl)-3-methoxynaphthalen-1-ol (MMT), are key materials for making naphthalene . They exhibit distinguishing photophysical phenomena in different solvents .

Synthesis Analysis

The synthesis of similar compounds often involves reactions like the Suzuki-Miyaura cross-coupling or reactions with α-bromoaldehyde diethyl acetals or α-haloketones .Molecular Structure Analysis

The molecular structure of these compounds can be affected by solvent polarity, which can influence excited-state hydrogen bonds and proton transfers .Chemical Reactions Analysis

The degree of charge transfer in these compounds can gradually increase with an increase in solvent polarity . The excited state intramolecular proton transfer (ESIPT) reaction is gradually inhibited by increasing solvent polarity .Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds, such as their absorption and fluorescence emission spectra, can be affected by solvent polarity .Aplicaciones Científicas De Investigación

- Researchers have explored the photoluminescent and electroluminescent properties of difluoroboron complexes based on the ligands derived from 2-(benzo[d]thiazol-2-yl)phenol (BTZ). Specifically, two aromatic imidazole-functionalized ligands—BTZ-PI-OH and BTZ-IM-OH—were synthesized and characterized . These materials exhibit dual fluorescence (enol emission and keto emission) in solution due to excited-state intramolecular proton transfer (ESIPT) characteristics. Interestingly, in solid films, they display only one emission. Upon coordination with difluoroboron, the complexes exhibit significant blue shifts and enhanced emission. These materials have been successfully employed as dopant emitters in organic light-emitting diodes (OLEDs), demonstrating strong emission and low turn-on voltages (3.9-4.8 V). Notably, the OLEDs based on the difluoroboron complexes outperform those based on the ligands, with BTZ-PI-BF2 and BTZ-IM-BF2 achieving maximum luminance of 1,035 cd/m² and 3,080 cd/m², respectively .

Photoluminescent and Electroluminescent Properties

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

2-[(4-fluoro-1,3-benzothiazol-2-yl)-methylamino]-N-pyridin-3-ylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13FN4OS/c1-20(9-13(21)18-10-4-3-7-17-8-10)15-19-14-11(16)5-2-6-12(14)22-15/h2-8H,9H2,1H3,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJHLGQBYGJLSET-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC(=O)NC1=CN=CC=C1)C2=NC3=C(C=CC=C3S2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13FN4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(pyridin-3-yl)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2603033.png)

![N-(4-acetamidophenyl)-1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide](/img/structure/B2603035.png)

![3-(7-methyl-4-thioxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)-2H-chromen-2-one](/img/structure/B2603037.png)

![1-[2-(Cyclopropylamino)-5-nitrophenyl]ethanone](/img/structure/B2603038.png)

![1-[2-(diethylamino)ethyl]-1H-indol-5-amine](/img/structure/B2603042.png)

![3-cyclopropyl-6-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyridazine](/img/structure/B2603043.png)

![3-(1H-pyrazol-1-yl)-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide](/img/structure/B2603045.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2603048.png)

![methyl [4-({2-oxo-2-[(tetrahydrofuran-2-ylmethyl)amino]ethyl}thio)-1H-1,5-benzodiazepin-2-yl]acetate](/img/structure/B2603050.png)

![8-{3-[(2-Chloro-6-fluorophenyl)methoxy]phenyl}-1,3-dimethyl-1,3,5-trihydroimid azolidino[1,2-h]purine-2,4-dione](/img/structure/B2603051.png)